molecular formula C13H20O8S4 B8684369 Tetrakis(vinylsulfonylmethyl)methane CAS No. 60345-53-1

Tetrakis(vinylsulfonylmethyl)methane

Cat. No.: B8684369
CAS No.: 60345-53-1
M. Wt: 432.6 g/mol
InChI Key: CFSGUMFOSQULCJ-UHFFFAOYSA-N
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Description

Tetrakis(vinylsulfonylmethyl)methane is a useful research compound. Its molecular formula is C13H20O8S4 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

60345-53-1

Molecular Formula

C13H20O8S4

Molecular Weight

432.6 g/mol

IUPAC Name

1,3-bis(ethenylsulfonyl)-2,2-bis(ethenylsulfonylmethyl)propane

InChI

InChI=1S/C13H20O8S4/c1-5-22(14,15)9-13(10-23(16,17)6-2,11-24(18,19)7-3)12-25(20,21)8-4/h5-8H,1-4,9-12H2

InChI Key

CFSGUMFOSQULCJ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CC(CS(=O)(=O)C=C)(CS(=O)(=O)C=C)CS(=O)(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 400 parts of ethanol were successively added 9.2 parts of metallic sodium, 31.2 parts of 2-mercaptoethanol amd 38.8 parts of pentaerythritol tetrabromide, and the resulting mixture was heated under reflux. Thereafter, the deposited sodium bromide was removed, and the ethanol was removed by distillation to obtain tetrakis(2-hydroxyethylthiomethyl)methane. This compound was added to 80 parts of chloroform, and 60 parts of thionyl chloride was dropped into the resulting mixture. Subsequently, the mixture was heated under reflux, and then the solvent chloroform and unreacted thionyl chloride were removed by distillation under reduced pressure. The residual oily substance was poured into ice water and extracted with ether, and the ether extract was dehydrated over anhydrous sodium sulfate and then freed from the ether by distillation to obtain tetrakis(2-chloroethylthiomethyl)methane. To this compound were successively added 0.4 part of phosphoric acid and 80 parts of 30% aqueous hydrogen peroxide, and the resulting mixture was heated under reflux and then cooled to deposit tetrakis(2-chloroethylsulfonylmethyl)methane. The deposited compound was recovered by filtration and dissolved in 200 parts of acetone, and the resulting solution was incorporated with 40 parts of triethylamine and then stirred at room temperature to deposit triethylamine hydrochloride. This hydrochloride was removed, and the acetone was removed by distillation to deposit solids. The deposited solids were recrystallized from acetone-ethanol to obtain tetrakis(vinylsulfonylmethyl)methane.
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